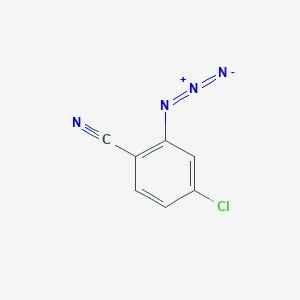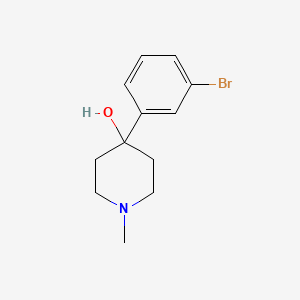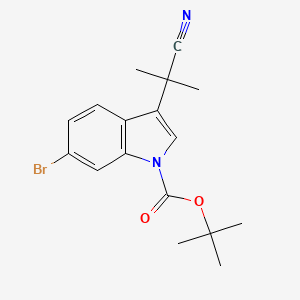
2-Azido-4-chlorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-4-chlorobenzonitrile is an organic compound that belongs to the class of azido compounds and benzonitriles It is characterized by the presence of an azido group (-N₃) and a chloro group (-Cl) attached to a benzonitrile core
准备方法
Synthetic Routes and Reaction Conditions
2-Azido-4-chlorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzonitrile with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chloro group with the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the potentially explosive nature of azido compounds.
化学反应分析
Types of Reactions
2-Azido-4-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: 4-chloro-2-aminobenzonitrile.
Cycloaddition: Triazole derivatives.
科学研究应用
2-Azido-4-chlorobenzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Azido-4-chlorobenzonitrile primarily involves its reactivity due to the presence of the azido group. The azido group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
2-Azido-4-fluorobenzonitrile: Similar structure with a fluorine atom instead of chlorine.
2-Azido-4-bromobenzonitrile: Similar structure with a bromine atom instead of chlorine.
2-Azido-4-iodobenzonitrile: Similar structure with an iodine atom instead of chlorine.
Uniqueness
2-Azido-4-chlorobenzonitrile is unique due to the presence of the chloro group, which can influence its reactivity and the types of reactions it undergoes. The chloro group can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its fluorine, bromine, and iodine analogs.
属性
分子式 |
C7H3ClN4 |
|---|---|
分子量 |
178.58 g/mol |
IUPAC 名称 |
2-azido-4-chlorobenzonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-6-2-1-5(4-9)7(3-6)11-12-10/h1-3H |
InChI 键 |
PAEDRQNGDFAUKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)N=[N+]=[N-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)






![ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13637509.png)
![3-{Bicyclo[4.1.0]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13637513.png)
